3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is a synthetic organic compound known for its antioxidant properties It is a derivative of phenolic compounds, which are widely recognized for their ability to scavenge free radicals and prevent oxidative damage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a carboxylic acid group through oxidation reactions.
Amidation: The carboxylic acid is then reacted with hydroxylamine to form the corresponding hydroxamic acid.
Final Product: The hydroxamic acid is further reacted with appropriate reagents to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Substituted phenolic derivatives with various functional groups.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer stabilization and as a reagent in organic synthesis.
Biology: Investigated for its potential to protect cells from oxidative stress and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.
Industry: Employed as a stabilizer in plastics and rubber to prevent degradation caused by oxidation.
Mechanism of Action
The antioxidant activity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cellular components. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison
Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide exhibits unique properties due to the presence of the hydroxamic acid functional group. This group enhances its ability to chelate metal ions and scavenge free radicals, making it a more effective antioxidant. Additionally, the compound’s stability and solubility in various solvents contribute to its versatility in different applications.
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-hydroxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)12-9-11(7-8-14(19)18-21)10-13(15(12)20)17(4,5)6/h9-10,20-21H,7-8H2,1-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUCTSXFKMZLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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